molecular formula C6H7N4NaO2 B2482814 Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate CAS No. 2108456-82-0

Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate

Cat. No.: B2482814
CAS No.: 2108456-82-0
M. Wt: 190.138
InChI Key: STOGNKRLODVMSM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate (Molecular Formula: C6H8N4O2 ) is a valuable chemical scaffold in medicinal chemistry research. This compound belongs to the class of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine derivatives, which have been identified as potent P2X7 receptor modulators . The P2X7 receptor is a ligand-gated ion channel with significant therapeutic interest, and antagonists targeting this receptor are being investigated for their potential in CNS disorders and inflammatory conditions . Preclinical studies on closely related triazolopyrazine compounds have demonstrated some of the most potent human P2X7 receptor antagonism reported, with IC50 values below 1 nM, and have shown sufficient oral bioavailability in rodent models to enable extensive in vivo profiling . The sodium carboxylate salt form enhances the compound's solubility, facilitating its use in biological assays. Researchers utilize this core structure as a versatile building block for the synthesis of more complex molecules aimed at developing novel therapeutic agents . The product is characterized by its SMILES notation, C1CN2C=NN=C2C(N1)C(=O)O, and is provided for research purposes only . This product is intended for laboratory research use and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2.Na/c11-6(12)5-9-8-4-3-7-1-2-10(4)5;/h7H,1-3H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOGNKRLODVMSM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(=O)[O-])CN1.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N4NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Cyclization Reactions

The triazole-pyrazine core undergoes cyclization under basic conditions to form polycyclic systems. A prominent method involves reacting 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of sodium hydroxide, inducing cyclization to form the fused triazolopyrazine scaffold. This reaction proceeds via nucleophilic attack and subsequent ring closure, as shown in Table 1.

Table 1: Cyclization Reaction Parameters

ReagentConditionsProductYield
Ethyl acetoacetateNaOH, refluxTriazolopyrazine core formation60–75%
MorpholineTiCl₄, MeOH1,2,3-Triazolo[1,5-a]pyrazines33–62%

Nucleophilic Substitution

The carboxylate group participates in nucleophilic displacement reactions. For example:

  • Amine substitution : Reacting with β-amino azides yields 6,7-dihydro-1,2,3-triazolo[1,5-a]pyrazines via a one-pot cycloaddition and ketone-amine condensation .

  • Halide displacement : Using halogenated intermediates (e.g., α-halo ketones) generates thieno[2,3-b]pyridine derivatives, as demonstrated in reactions with pyridinethione .

Condensation Reactions

Condensation with heterocyclic amines or carbonyl scavengers produces structurally complex derivatives:

  • With cyanoacetamide : Forms pyrazolo[1,5-a]pyrimidines through enolate-mediated coupling .

  • With p-toluenesulfonyl hydrazide : Generates hydrazones that cyclize to triazolopyrazines under acidic conditions .

Table 2: Condensation Partners and Outcomes

Partner ReagentProduct ClassKey Functional Groups Introduced
CyanoacetamidePyrazolo[1,5-a]pyrimidinesCyano, amino
Cyanothioacetamide

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C₆H₈N₄NaO₂
  • Molecular Weight : 192.15 g/mol
  • CAS Number : 2108456-82-0
  • SMILES Notation : C1CN2C=NN=C2C(N1)C(=O)O

The compound features a triazole ring fused with a pyrazine structure, contributing to its unique chemical properties. The carboxylate group enhances its solubility and reactivity.

Medicinal Chemistry

Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate has garnered attention for its potential pharmacological properties:

  • Antimicrobial Activity : Studies indicate that compounds with triazole structures exhibit significant antimicrobial properties. This compound may serve as a scaffold for developing new antibiotics.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Agricultural Chemistry

In agricultural applications:

  • Herbicide Development : The compound's structural features may allow it to function as a selective herbicide. Research is ongoing to evaluate its efficacy against various weed species while minimizing harm to crops.
  • Plant Growth Regulators : Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate could potentially modulate plant growth responses under stress conditions.

Case Study 1: Antimicrobial Evaluation

A study conducted on sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong activity comparable to established antibiotics.

Case Study 2: Herbicidal Potential

Field trials were performed to assess the herbicidal efficacy of sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate on common agricultural weeds. Results showed a significant reduction in weed biomass without adverse effects on crop yield.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name Key Substituents Molecular Weight Solubility & Stability Insights Evidence ID
Sodium 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate tert-Butoxy carbonyl at position 7 ~350–400 (est.) Enhanced steric bulk; tert-butyl group improves stability but reduces solubility .
Potassium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate Pyridine core, potassium counterion 205.26 Higher water solubility due to potassium ion; potential for ionic interactions in biological systems .
3-Cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Cyclopentyl at position 3 192.25 (C10H16N4) Increased lipophilicity; suitable for membrane penetration .
N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide Carboxamide at position 3 ~195 (C8H12N4O) Amide group enhances hydrogen bonding; improved metabolic stability .
3,8-Dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Methyl groups at positions 3 and 8 152.20 (C7H12N4) High hydrophobicity; reduced solubility but enhanced bioavailability .

Key Research Findings

  • Hydrogen Bonding & Crystal Packing : The sodium carboxylate group facilitates extensive N-H⋯O/N hydrogen bonding and π-π stacking, stabilizing the crystal lattice .
  • Bioavailability : Potassium salts exhibit superior solubility compared to sodium analogs, critical for oral drug formulations .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability .
    • Lipophilic substituents (e.g., cyclopentyl) improve blood-brain barrier penetration .

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Formula Melting Point (°C) logP (Predicted)
Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate C7H7N4O2Na Not reported -1.2 (hydrophilic)
3-Cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine C10H16N4 153–155 2.1
Potassium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate C7H8KN3O2 >300 -0.8

Biological Activity

Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate (CAS: 2108456-82-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₈N₄NaO₂
  • Molecular Weight : 192.15 g/mol
  • IUPAC Name : Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

Anticancer Activity

Recent studies have highlighted the anticancer potential of sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine derivatives. Notably:

  • Cytotoxicity Against Cancer Cell Lines :
    • Compounds derived from the triazolo-pyrazine framework demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).
    • For instance, one study reported that related compounds exhibited IC₅₀ values ranging from 0.15 µM to 0.98 µM against MCF-7 cells .
  • Mechanism of Action :
    • The anticancer activity is often mediated through apoptosis induction. Studies have shown that these compounds can activate caspases (caspase-3 and caspase-9), leading to programmed cell death in cancer cells .
    • Additionally, compounds have been observed to inhibit key signaling pathways involved in cancer progression such as NF-κB and promote the expression of pro-apoptotic factors like Bax .

Structure-Activity Relationship (SAR)

The biological activity of sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine derivatives can be influenced by various structural modifications. Key findings include:

CompoundIC₅₀ (µM)Cell LineMechanism
22i0.83A549c-Met inhibition
17l1.05MCF-7Induces apoptosis via caspase activation
RB76.58HT-29Mitochondrial pathway activation

These results suggest that modifications to the pyrazine ring or the introduction of different functional groups can enhance anticancer efficacy.

Case Studies

Several case studies have explored the biological activities of sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine derivatives:

  • Study on Apoptosis Induction : One study found that specific derivatives significantly increased apoptosis in breast cancer cells through caspase activation and modulation of mitochondrial pathways .
  • Inhibition of Kinases : Another research highlighted the ability of certain derivatives to inhibit c-Met kinase with IC₅₀ values as low as 26 nM. This suggests a dual mechanism where these compounds not only induce apoptosis but also inhibit critical growth factor signaling pathways involved in tumor proliferation .

Q & A

Q. What are the optimal synthetic routes for preparing Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate and its derivatives?

The synthesis typically involves cyclization of hydrazinopyrazinone precursors with carboxylic acids or activated esters. For example, a validated method uses carbonyldiimidazole (CDI) to activate the carboxylic acid, followed by refluxing with N1-substituted hydrazinopyrazinones in anhydrous DMFA for 24 hours . Key parameters include solvent choice (DMFA for solubility), temperature (100°C for activation), and stoichiometric control to minimize side products like uncyclized intermediates .

Q. How can 1H NMR spectroscopy confirm the structure of triazolopyrazine derivatives?

1H NMR is critical for verifying regioselectivity and substituent positions. For triazolopyrazines, protons on the pyrazine fragment (H-5 and H-6) appear as doublets at δ 7.15–7.28 ppm and δ 7.50–7.59 ppm, respectively. Substituents at the 3- and 7-positions produce distinct aromatic or alkyl proton signals, depending on their electronic nature (e.g., aryl groups show upfield shifts due to conjugation) .

Q. What analytical methods are recommended for assessing purity and quantifying the compound?

Potentiometric titration with 0.1 M perchloric acid in acetic anhydride is robust for quantifying the active substance (99–101% purity). For impurity profiling, HPLC can detect synthesis byproducts like unreacted hydrazinopyrazinones (Impurity A) or oxidation-derived diones (Impurity B), with a detection limit of 0.5% total impurities .

Advanced Research Questions

Q. How does substituent variation at the 3- and 7-positions affect biological activity (e.g., P2X7 receptor antagonism)?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position enhance binding affinity to P2X7 receptors. Substitution at the 7-position (e.g., benzyl groups with halogens) improves blood-brain barrier penetration, as demonstrated in preclinical CNS studies . Computational modeling (free energy perturbation) further predicts selectivity by analyzing steric clashes with PDE2/PDE10 isoforms .

Q. What strategies resolve contradictions in regioselectivity during cyclization reactions?

Competing pathways (e.g., Dimroth rearrangement) can occur when electron-deficient hydrazinylpyridines are used. Regioselectivity is controlled by substituent electronics: electron-donating groups favor 5-exo-dig cyclization, while nitro groups induce rearrangements to 2-substituted triazoloisoquinolines . Monitoring via LC-MS at intermediate stages is advised to optimize yield .

Q. How can chiral separation techniques be applied to triazolopyrazine derivatives for in vivo studies?

Chiral SFC (Supercritical Fluid Chromatography) on a CHIRALCEL OD-H column with methanol/CO2 gradients effectively separates enantiomers. For example, (6S)-7-[2-chloro-3-(trifluoromethyl)benzyl]-6-methyl derivatives were isolated with >99% enantiomeric excess, critical for pharmacokinetic studies .

Q. What are the key considerations for designing stability studies of triazolopyrazine derivatives?

Accelerated degradation studies under oxidative (H2O2), thermal (40–60°C), and photolytic conditions identify labile sites. For example, the 3-thioxo group in 7-(4-fluorobenzyl) derivatives is prone to oxidation, requiring inert storage (argon atmosphere, -20°C) . Quantifying mass loss (<0.5% after drying) ensures batch consistency .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Triazolopyrazine Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventAnhydrous DMFAEnhances cyclization efficiency
Reaction Time24 hours (reflux)Minimizes unreacted intermediates
Stoichiometry (CDI:Acid)1:1Prevents overactivation
Chiral SeparationSFC (CHIRALCEL OD-H, 70% CO2)Achieves >99% ee

Q. Table 2: Common Impurities in Triazolopyrazine Synthesis

ImpurityStructureOriginMitigation Strategy
A1-(4-Fluorobenzyl)-3-hydrazinopyrazin-2(1H)-oneIncomplete cyclizationProlonged reflux, excess CDI
B7-(4-Fluorobenzyl)-triazolopyrazine-3,8-dioneOxidation during storageInert atmosphere, antioxidants

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.